N~1~,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine
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Overview
Description
N~1~,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine is a linear polyamine compound with the molecular formula C17H40N4. This compound is characterized by its two primary amine groups located at the ends of the molecule, connected by a long hydrocarbon chain. It is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine typically involves the reaction of 1,11-undecanediamine with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of N1,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine undergoes several types of chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
N~1~,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of polyamine metabolism and its role in cellular functions.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of N1,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in polyamine metabolism, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3-aminopropyl)-1,3-propanediamine: A shorter-chain analogue with similar chemical properties.
N,N’-Bis(3-aminopropyl)-1,5-pentanediamine: Another analogue with a different chain length.
Uniqueness
N~1~,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine is unique due to its longer hydrocarbon chain, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where longer chain lengths are advantageous, such as in the synthesis of polymers and other materials.
Properties
CAS No. |
163404-98-6 |
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Molecular Formula |
C17H40N4 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
N,N'-bis(3-aminopropyl)undecane-1,11-diamine |
InChI |
InChI=1S/C17H40N4/c18-12-10-16-20-14-8-6-4-2-1-3-5-7-9-15-21-17-11-13-19/h20-21H,1-19H2 |
InChI Key |
REXLWEAHHGCPRA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCNCCCN)CCCCCNCCCN |
Origin of Product |
United States |
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